(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

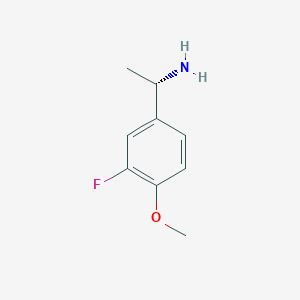

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPBBABCUKYCC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426872 | |

| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-66-4 | |

| Record name | (αS)-3-Fluoro-4-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a chiral amine that serves as a critical building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, synthesis protocols, and its role in the development of pharmacologically active molecules.

Chemical Identity and Properties

This compound is a chiral primary amine. Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, makes it a valuable intermediate for synthesizing complex drug candidates. The stereochemistry at the benzylic position is often crucial for the target affinity and efficacy of the final active pharmaceutical ingredient.

The CAS number for the free base is 870849-66-4 [1]. The hydrochloride salt of this compound is assigned CAS number 1980007-86-0 [2].

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference |

| CAS Number | 870849-66-4 | 1980007-86-0 | [1][2] |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₃ClFNO | [1][2] |

| Molecular Weight | 169.20 g/mol | 205.66 g/mol | [1][2] |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)N | C--INVALID-LINK--C1=CC=C(OC)C(F)=C1.Cl | [2][3] |

| InChIKey | WGUPBBABCUKYCC-UHFFFAOYSA-N | Not specified | [3] |

| Purity | Typically ≥97% | Not specified | |

| Appearance | Not specified | Not specified |

Synthesis and Experimental Protocols

The asymmetric synthesis of chiral amines like this compound is a cornerstone of pharmaceutical manufacturing. A common and effective method is the asymmetric transfer hydrogenation of the corresponding imine, or the reductive amination of a ketone precursor.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is an adapted methodology for the synthesis of chiral amines from a ketone precursor.

Objective: To synthesize this compound via asymmetric reductive amination of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one.

Materials:

-

1-(3-Fluoro-4-methoxyphenyl)ethan-1-one

-

(S)-(-)-α-Methylbenzylamine or another chiral auxiliary

-

A reducing agent such as Sodium triacetoxyborohydride (STAB) or hydrogen gas with a chiral catalyst (e.g., a Rhodium or Ruthenium complex)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

Procedure:

-

Imine Formation: Dissolve 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one and a stoichiometric equivalent of a chiral amine (e.g., (S)-(-)-α-Methylbenzylamine) in a suitable solvent like toluene. Add a dehydrating agent, such as molecular sieves, and heat the mixture to reflux to form the chiral imine. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Reduction: Cool the reaction mixture to room temperature. For catalytic hydrogenation, transfer the imine solution to a pressure vessel, add a chiral catalyst (e.g., a Noyori-type catalyst), and pressurize with hydrogen gas. Stir until the reaction is complete. Alternatively, for chemical reduction, cool the imine solution to 0°C and add a reducing agent like sodium borohydride portion-wise.

-

Hydrolysis/Deprotection: After the reduction is complete, the chiral auxiliary must be removed. This is typically achieved by hydrogenolysis if a benzyl-type auxiliary was used, or by acidic hydrolysis.

-

Work-up and Isolation: Quench the reaction carefully with water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.

Diagram of Synthesis Workflow

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development

While direct pharmacological data on this compound is not extensively available in public literature, its primary significance lies in its role as a chiral building block for the synthesis of biologically active molecules. The specific stereochemistry is often essential for the desired pharmacological activity of the final drug candidate.

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties, making this a desirable synthon in drug design.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its utility is demonstrated in the construction of molecules targeting a range of biological systems. For instance, similar chiral amines are crucial for creating compounds with neurological activity.

Diagram of Role in Drug Discovery

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound and its salts are classified as hazardous chemicals.

-

Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[4].

-

Precautionary Measures: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides essential information for researchers and professionals working with this compound. Its value as a chiral intermediate is clear, and with the provided synthetic and safety guidelines, it can be effectively utilized in the pursuit of novel therapeutics.

References

- 1. This compound - CAS:870849-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex molecular targets with defined pharmacological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it an attractive moiety in drug design. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for physicochemical characterization.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂FNO | [1][2][3][4] |

| Molecular Weight | 169.20 g/mol | [1][3] |

| Appearance | Liquid | [5] |

| Boiling Point | Not specified | [4][5] |

| Density | 1.063±0.06 g/cm³ (Predicted) | [5] |

| XLogP3-AA (logP) | 1.3 | [1] |

| pKa (Predicted) | 6.84±0.10 | [6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. Pure crystalline solids exhibit a sharp melting point, typically within a 0.5-1.0°C range, whereas impure samples melt over a wider range and at a lower temperature.[7]

Methodology: Capillary Method [8][9]

-

Sample Preparation: A small amount of the solid sample is finely powdered.[8] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[9][10]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature.[8] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. The melting point is reported as this range. For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][12] It is a characteristic property that can help identify a liquid and assess its purity.[13]

Methodology: Capillary Method (Siwoloboff's Method) [10][14][15]

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a fusion tube.[12] A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[10][12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a liquid bath (e.g., using a Thiele tube).[10]

-

Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[14] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility tests are used to determine the polarity of a compound and the presence of acidic or basic functional groups.[16]

Methodology: Qualitative Solubility Tests [16][17]

-

Water Solubility: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups.[17] The pH of the aqueous solution can then be tested with litmus or pH paper to indicate if the compound is acidic or basic.[16]

-

Solubility in Aqueous Acid/Base: For water-insoluble compounds, solubility is tested in 5% HCl, 5% NaOH, and 5% NaHCO₃ solutions.[16][17]

-

Solubility in Concentrated Acid: If the compound is insoluble in the above aqueous solutions, its solubility in cold, concentrated sulfuric acid is tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, aldehydes, and ketones.[16]

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. It is a critical parameter for predicting the ionization state of a molecule at different pH levels, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration [18][19][20]

-

Solution Preparation: A solution of the compound with a known concentration is prepared.

-

Titration: A strong base (e.g., NaOH) is slowly added to the acidic solution (or a strong acid to a basic solution) while continuously monitoring the pH with a calibrated pH electrode.[20]

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. This is the inflection point of the sigmoid-shaped curve.[20]

Alternative Methodology: UV-Vis Spectrophotometry [18]

This method is suitable for compounds with a UV-active chromophore near the acidic or basic center. The UV-Vis absorption spectrum of the compound is measured in a series of buffer solutions with known pH values. The changes in absorbance at a specific wavelength are used to determine the ratio of the protonated and deprotonated species, from which the pKa can be calculated.[18] This method is more sensitive than potentiometric titration and requires less sample.[18]

logP (Partition Coefficient) Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[21] Lipophilicity is a key factor in a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[21]

Methodology: Shake-Flask Method [21][22]

-

System Preparation: 1-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[23]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both). The mixture is then shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23][24]

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ).[21]

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound, such as its molecular weight, predicted lipophilicity (logP), and basicity (pKa), are fundamental to understanding its behavior in both chemical and biological systems. The experimental protocols outlined in this guide provide standardized methods for the empirical determination of these critical parameters. A thorough characterization of these properties is an indispensable step in the drug discovery and development process, enabling informed decisions regarding formulation, dosage, and potential therapeutic applications.

References

- 1. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:870849-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Cas 458-40-2,2-(3-fluoro-4-methoxyphenyl)ethanamine | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. scribd.com [scribd.com]

- 9. westlab.com [westlab.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. phillysim.org [phillysim.org]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. agilent.com [agilent.com]

- 24. youtube.com [youtube.com]

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine molecular structure and weight

This document provides a concise technical overview of the molecular structure and weight of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Data

The key quantitative data for this compound is summarized in the table below. This information is crucial for various experimental and analytical procedures, including stoichiometry calculations and spectroscopic analysis.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂FNO | [1][2][3][4] |

| Molecular Weight | 169.20 g/mol | [1][3][4] |

| Monoisotopic Mass | 169.090292168 g/mol | [3] |

Molecular Structure

The structural formula of this compound is depicted in the following diagram. The molecule features a substituted benzene ring, which is a common scaffold in many pharmaceutical compounds. The stereochemistry at the chiral center is designated as (S), which is a critical determinant of its biological activity.

This guide serves as a foundational reference for the molecular properties of this compound. No experimental protocols are included as the requested information was centered on the compound's intrinsic molecular characteristics.

References

The Pivotal Role of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to this endeavor, enabling the construction of complex molecular architectures with precise stereochemical control. Among these, (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine stands out as a versatile and highly valuable synthon. Its unique structural features—a stereogenic center, a fluorinated phenyl ring, and a methoxy group—make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its synthesis, applications, and the experimental protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₉H₁₂FNO | PubChem |

| Molecular Weight | 169.20 g/mol | PubChem |

| Appearance | Liquid (predicted) | |

| Boiling Point | Not available | |

| This compound Hydrochloride | ||

| CAS Number | 1980007-86-0 | Appchem |

| Molecular Formula | C₉H₁₃ClFNO | Appchem |

| Molecular Weight | 205.66 g/mol | Appchem |

| Appearance | Solid | |

| Melting Point | Not available |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound is a critical first step for its use as a chiral building block. The most common and industrially scalable method for obtaining the single enantiomer is through the chiral resolution of the corresponding racemic amine. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the free amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from established methods for the resolution of structurally similar phenethylamines.

Materials:

-

Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

-

(+)-Tartaric acid (or other suitable chiral resolving agent)

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq) in methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and 1 M sodium hydroxide solution.

-

Stir the mixture vigorously until all the solid has dissolved and the layers have separated.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

-

Logical Workflow for Chiral Resolution:

An In-depth Technical Guide to the Solubility of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in common laboratory solvents. This guide, therefore, provides a comprehensive framework of experimental protocols and best practices for determining these values in a laboratory setting.

Introduction

This compound is a chiral amine derivative with potential applications in pharmaceutical synthesis and drug development. Understanding its solubility in various solvents is a critical parameter for its effective use in reaction chemistry, purification, formulation, and analytical method development. This document outlines standardized methodologies for determining the solubility of this compound, presenting a clear workflow for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | PubChem[1] |

| Molecular Weight | 169.20 g/mol | PubChem[1] |

| XLogP3-AA | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| Toluene | |||||

| Hexanes | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid compound such as this compound. The choice of method may depend on the expected solubility and the resources available.

This is a widely recognized method for determining thermodynamic equilibrium solubility.[2]

Objective: To determine the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[2]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of the compound in the diluted filtrate using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

This method is suitable for rapidly assessing solubility in multiple solvents.

Objective: To estimate the solubility of the compound in a variety of solvents in a parallel manner.

Materials:

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis or nephelometer)

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

Selected solvents

Procedure:

-

Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

-

In a 96-well plate, add increasing volumes of the stock solution to different wells.

-

Add the test solvent to each well to a final constant volume.

-

Seal the plate and shake for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the absorbance or turbidity of each well using a plate reader. The point at which a significant increase in turbidity is observed indicates precipitation and thus the approximate solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this guide provides the necessary experimental framework for researchers to determine these crucial parameters. Adherence to standardized protocols, such as the shake-flask method, will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound.

References

Commercial availability and suppliers of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

An In-depth Technical Guide to (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in pharmaceutical research and development. The document details its commercial availability, potential synthetic routes, and analytical methodologies for quality control.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are available from various chemical suppliers. The following table summarizes key information from a selection of these suppliers. It is important to note that purity and availability may vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Appchem | This compound hydrochloride | 1980007-86-0 | C₉H₁₃ClFNO | 205.66 | Not specified | Available as the hydrochloride salt.[1] |

| BLD Pharm | 1-(3-Fluoro-4-methoxyphenyl)ethanamine | 105321-49-1 | C₉H₁₂FNO | 169.20 | Not specified | Available as the free base.[2] |

| BLD Pharm | This compound hydrochloride | 1980007-86-0 | C₉H₁₃ClFNO | 205.66 | Not specified | Available as the hydrochloride salt.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| CAS Number | 105321-49-1 | [2] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Experimental Protocols

Potential Synthetic Route: Asymmetric Reductive Amination

Reaction Scheme:

3-Fluoro-4-methoxyacetophenone + NH₃ + Chiral Catalyst + Reducing Agent → this compound

Detailed Methodology (Adapted from similar syntheses):

-

Imine Formation: To a solution of 3-fluoro-4-methoxyacetophenone (1 equivalent) in an anhydrous solvent (e.g., toluene or THF) is added a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a chiral catalyst (e.g., a chiral phosphoric acid or a chiral sulfinamide). A dehydrating agent, such as molecular sieves, is often added to drive the equilibrium towards the formation of the corresponding imine. The reaction is typically stirred at room temperature or with gentle heating.

-

Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include Hantzsch esters or silanes in the presence of a transition metal catalyst. The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chiral Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Methodology (Adapted from protocols for analogous amines):

-

Diastereomeric Salt Formation: A solution of racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is treated with a solution of a chiral resolving agent (0.5-1.0 equivalents), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Isolation of Diastereomeric Salt: The crystalline diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

Recrystallization (Optional): If the initial enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

-

Liberation of the Chiral Amine: The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). The mixture is stirred until the salt has completely dissolved and the free amine has been extracted into the organic layer.

-

Final Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

Quality Control and Analytical Methods

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. A ¹H NMR spectrum for the racemic compound is available from sources like ChemicalBook.[3]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., based on cellulose or amylose derivatives) is used with a mobile phase typically consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: Asymmetric Synthesis Workflow

Caption: Quality Control Workflow

References

The Indispensable Role of Chiral Amines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry with profound implications for drug efficacy and safety. Chiral amines, in particular, are a cornerstone of pharmaceutical development, with an estimated 40% of pharmaceuticals containing a chiral amine component in their structure.[1] The distinct three-dimensional arrangement of enantiomers, the non-superimposable mirror-image forms of a chiral molecule, dictates their interaction with the inherently chiral biological environment of the human body, such as enzymes and receptors. This stereoselectivity often results in significant differences in the pharmacological and toxicological profiles of the two enantiomers. Consequently, the synthesis, separation, and analysis of enantiomerically pure chiral amines are critical aspects of modern drug discovery and development. This guide provides a comprehensive overview of the core principles and techniques related to chiral amines in medicinal chemistry, including their synthesis, resolution, analysis, and the differential pharmacology of their enantiomers.

The Significance of Chirality in Drug Action

The differential interaction of enantiomers with biological targets is a well-established principle in pharmacology. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects or toxicity.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug safety.[3]

The "chiral switch" is a strategy in drug development where a previously marketed racemic mixture (a 1:1 mixture of both enantiomers) is redeveloped as a single enantiomer product. This approach can lead to drugs with improved therapeutic indices, simplified pharmacokinetics, and reduced side effects.[2]

Synthesis and Resolution of Chiral Amines

The demand for enantiomerically pure chiral amines has driven the development of a wide array of synthetic and separation methodologies.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from a prochiral starting material. Key approaches include:

-

Catalytic Asymmetric Reductive Amination: This powerful technique involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent to directly produce a chiral amine. Transition metal catalysts, particularly those based on iridium and rhodium, complexed with chiral ligands, are widely used.[4]

-

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are employed for the asymmetric synthesis of chiral amines.[5][6]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[7][8]

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[9][10]

-

Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This often involves a combination of an enzyme and a metal catalyst for racemization.[3][6][11]

Analytical Techniques for Chiral Amine Separation

The accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. The primary analytical techniques for chiral amine separation are chromatographic methods that employ a chiral environment to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for enantioselective analysis. The most common approach utilizes a Chiral Stationary Phase (CSP), a column packed with a chiral material that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly effective for a broad range of chiral amines.[12]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC. It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. SFC often provides faster analysis times and improved resolution compared to HPLC.[13][14][15]

Gas Chromatography (GC)

For volatile chiral amines, GC can be employed for enantiomeric separation. This often involves either the use of a chiral capillary column or the derivatization of the amine with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2][16][17]

Quantitative Comparison of Chiral Amine Enantiomer Bioactivity

The following tables summarize quantitative data from the literature, highlighting the often-significant differences in the biological activity of chiral amine enantiomers.

| Drug (Class) | Enantiomer | Receptor/Transporter | Bioactivity Metric | Value | Reference(s) |

| Propranolol (β-Blocker) | (S)-(-)-Propranolol | β1-adrenoceptor | Ki | 2.4 nM | |

| (R)-(+)-Propranolol | β1-adrenoceptor | Ki | - | - | |

| Salbutamol (β2-Agonist) | (R)-Salbutamol | β2-adrenoceptor | Affinity | 100 times greater than (S)-enantiomer | |

| (S)-Salbutamol | β2-adrenoceptor | Affinity | - | ||

| Amphetamine (Stimulant) | (S)-(+)-Amphetamine | Dopamine Transporter (DAT) | Potency | More potent than (R)-enantiomer | [18] |

| (R)-(-)-Amphetamine | Dopamine Transporter (DAT) | Potency | - | [18] | |

| Methamphetamine (Stimulant) | (S)-(+)-Methamphetamine | Central Nervous System | Activity | More potent than (R)-enantiomer | [13] |

| (R)-(-)-Methamphetamine | Central Nervous System | Activity | - | [13] | |

| Cathinone (Stimulant) | S-enantiomer | Dopamine Transporter (DAT) | EC50 (Release) | 83.1 nM | [8] |

| R-enantiomer | Dopamine Transporter (DAT) | EC50 (Release) | - | - | |

| Pentedrone (Cathinone) | (S)-(+)-Pentedrone | Human Neuronal Cells | Cytotoxicity | More cytotoxic than (R)-enantiomer | [12] |

| (R)-(-)-Pentedrone | Human Neuronal Cells | Cytotoxicity | - | [12] | |

| Methylone (Cathinone) | (R)-(+)-Methylone | Human Neuronal Cells | Cytotoxicity | More cytotoxic than (S)-enantiomer | [12] |

| (S)-(-)-Methylone | Human Neuronal Cells | Cytotoxicity | - | [12] | |

| Dopamine Agonist (NPA) | - | D2 Receptor (High Affinity) | Ki | 0.1–0.4 nM | [19] |

| - | D2 Receptor (Low Affinity) | Ki | 4.6–26 nM | [19] | |

| Serotonin Agonist (8-OH-DPAT) | - | 5-HT1A Receptor | EC50 | 3.1 nM | [20] |

| Serotonin Agonist (DOI) | - | 5-HT2A Receptor | EC50 | 76 nM | [20] |

Signaling Pathways of Chiral Amine Drug Targets

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways of key receptor families targeted by chiral amine drugs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in medicinal chemistry. Below are representative protocols for key techniques discussed in this guide.

Protocol 1: Enzymatic Dynamic Kinetic Resolution of a Primary Amine

This protocol is a generalized procedure based on the dynamic kinetic resolution of primary amines using a palladium nanocatalyst for racemization and a lipase for enzymatic resolution.[3][11]

Materials:

-

Racemic primary amine

-

Palladium nanocatalyst (e.g., Pd/AlO(OH))

-

Immobilized lipase (e.g., Novozym-435)

-

Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)

-

Anhydrous solvent (e.g., toluene)

-

Molecular sieves (activated)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a dried reaction flask containing a magnetic stir bar, add the racemic primary amine (1.0 mmol), the palladium nanocatalyst (1-5 mol % Pd), and activated molecular sieves.

-

Add the anhydrous solvent (e.g., toluene, 5 mL) and the acyl donor (e.g., ethyl acetate, 5.0 mmol).

-

Add the immobilized lipase (e.g., Novozym-435, 50-100 mg).

-

Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.

-

Once the reaction has reached completion (typically >95% conversion and >97% ee of the acylated product), cool the reaction mixture to room temperature.

-

Filter off the immobilized enzyme and the palladium catalyst. The catalysts can often be washed and reused.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the acylated product by column chromatography on silica gel.

-

The enantiomerically pure amine can be obtained by hydrolysis of the amide.

Protocol 2: Chiral Separation of Amines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the analytical separation of chiral amine enantiomers using a polysaccharide-based chiral stationary phase.[12]

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a cellulose or amylose-based column)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))

-

Racemic amine standard and samples

Procedure:

-

Column Installation and Equilibration:

-

Install the chiral column into the HPLC system.

-

Equilibrate the column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical mobile phase for normal-phase separation of amines is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

-

For basic amines, add a small amount of a basic additive like DEA (e.g., 0.1% v/v) to the mobile phase to improve peak shape. For acidic amines, an acidic additive like TFA may be used.

-

-

Sample Preparation:

-

Dissolve the racemic amine standard and samples in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Run the analysis under isocratic conditions, monitoring the eluent with the UV detector at an appropriate wavelength.

-

-

Method Optimization:

-

If the initial separation is not satisfactory, optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents.

-

The type and concentration of the mobile phase additive can also be adjusted to improve resolution and peak shape.

-

The flow rate and column temperature can also be optimized.

-

Protocol 3: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a general procedure for the asymmetric transfer hydrogenation of an imine to a chiral amine using a ruthenium-based catalyst.[4]

Materials:

-

Imine substrate

-

Chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

-

Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the imine substrate (1.0 mmol) and the chiral ruthenium catalyst (0.5-2 mol %).

-

Add the anhydrous solvent (e.g., dichloromethane, 5 mL).

-

Add the hydrogen source. If using formic acid/triethylamine, a 5:2 azeotropic mixture is commonly used (e.g., 5 equivalents relative to the imine).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the chiral amine product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion

Chiral amines are of paramount importance in medicinal chemistry, with their stereochemistry playing a decisive role in pharmacological activity and patient safety. The ability to synthesize and analyze enantiomerically pure chiral amines is, therefore, a critical skill for researchers and professionals in drug development. This guide has provided an in-depth overview of the fundamental concepts, quantitative data on enantiomeric bioactivity, key experimental protocols, and visual representations of relevant signaling pathways. A thorough understanding and application of these principles will continue to drive the discovery and development of safer and more effective chiral amine-based pharmaceuticals.

References

- 1. Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 12. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

- 14. agilent.com [agilent.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. gcms.cz [gcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. youtube.com [youtube.com]

- 20. genscript.com [genscript.com]

An In-depth Technical Guide on the Predicted Spectroscopic Analysis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. This molecule is of interest in medicinal chemistry and drug development due to its structural motifs. The following sections present predicted spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of analytical workflows and fragmentation pathways.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of NMR and MS, and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 | Ar-H |

| ~7.05 | ddd | J(H,F) ≈ 11.5, J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 | Ar-H |

| ~6.90 | t | J(H,H) ≈ 8.5 | Ar-H |

| ~4.15 | q | J(H,H) ≈ 6.5 | CH-NH₂ |

| ~3.88 | s | - | OCH₃ |

| ~1.60 (variable) | br s | - | NH₂ |

| ~1.40 | d | J(H,H) ≈ 6.5 | CH₃-CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 (d, J(C,F) ≈ 245) | C-F |

| ~146.0 (d, J(C,F) ≈ 10) | C-OCH₃ |

| ~138.0 (d, J(C,F) ≈ 5) | Ar-C |

| ~118.0 (d, J(C,F) ≈ 2) | Ar-CH |

| ~115.0 (d, J(C,F) ≈ 18) | Ar-CH |

| ~112.0 | Ar-CH |

| ~56.0 | OCH₃ |

| ~50.0 | CH-NH₂ |

| ~24.0 | CH₃-CH |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 169.09 (M⁺˙) | Molecular Ion |

| 154.07 | [M - CH₃]⁺ |

| 152.08 | [M - NH₃]⁺ |

| 125.04 | [M - C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.[1][2]

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

If necessary, perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in structural assignment.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4][5]

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.[6]

-

Filter the final solution if any particulate matter is present to prevent clogging of the instrument.[6]

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use a soft ionization technique like Electrospray Ionization (ESI) to generate charged molecules, typically protonated molecules [M+H]⁺ in positive ion mode.[5]

-

Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[7]

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provides structural information.[4]

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for NMR and MS analysis.

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted EI-MS fragmentation pathway.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. rsc.org [rsc.org]

Methodological & Application

Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a valuable chiral building block in pharmaceutical development. Two distinct and effective methods are presented: a biocatalytic approach using an ω-transaminase and a chemical synthesis strategy employing Ruthenium-catalyzed asymmetric reductive amination.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the chiral amine and the fluorine atom can significantly influence the potency, selectivity, and metabolic stability of drug candidates. Consequently, robust and efficient methods for its enantioselective synthesis are of high importance. This document outlines two state-of-the-art approaches to obtain the desired (S)-enantiomer with high purity.

Method 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. This method is characterized by its high enantioselectivity and mild reaction conditions.

Signaling Pathway and Experimental Workflow

Quantitative Data

| Parameter | Value | Reference |

| Substrate | 3-Fluoro-4-methoxyacetophenone | N/A |

| Enzyme | ω-Transaminase (e.g., TR8 from a marine bacterium) | [1][2] |

| Amine Donor | Isopropylamine | [1][2] |

| Co-solvent | 25-30% (v/v) Dimethyl Sulfoxide (DMSO) | [1] |

| Conversion | ~30% (at equilibrium) | [1] |

| Enantiomeric Excess (ee) | >99% for the (S)-enantiomer | [3] |

| Key Challenge | Equilibrium limitation and product inhibition | [1] |

| Mitigation Strategy | In Situ Product Removal (ISPR) | [1] |

Experimental Protocol: ω-Transaminase Mediated Asymmetric Synthesis

Materials:

-

3-Fluoro-4-methoxyacetophenone

-

ω-Transaminase (whole-cell lysate or purified enzyme)

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Organic solvent for ISPR (e.g., n-hexadecane)

-

Standard laboratory glassware and equipment (reactor, stirrer, centrifuge, etc.)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare the aqueous phase by dissolving the ω-transaminase, PLP (final concentration 0.5 mM), and isopropylamine (final concentration not exceeding 75 mM to avoid inhibition) in Tris-HCl buffer.[1] Add DMSO to a final concentration of 25-30% (v/v) to enhance substrate solubility.[1]

-

Substrate Addition: Dissolve 3-Fluoro-4-methoxyacetophenone in the reaction mixture to the desired final concentration (e.g., 10 mM).

-

In Situ Product Removal (Optional but Recommended): To overcome equilibrium limitations, a two-phase system can be employed. Add an immiscible organic solvent, such as n-hexadecane, to the reaction mixture to selectively extract the product amine from the aqueous phase.[1]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring. Monitor the reaction progress by taking samples at regular intervals.

-

Work-up and Purification:

-

Stop the reaction by acidifying the mixture.

-

Separate the organic phase (if using ISPR).

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

-

Analysis: Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC.

Method 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

This chemical approach offers a direct, one-pot synthesis of the chiral primary amine from the corresponding ketone. The use of a chiral Ruthenium catalyst enables high enantioselectivity.

Experimental Workflow

Quantitative Data

| Parameter | Value | Reference |

| Substrate | 1-(3-Fluoro-4-methoxyphenyl)ethanone | N/A |

| Catalyst | Ru(2-hydroxynicotinate)2{(R)-binap} | [4] |

| Ammonia Source | Diammonium hydrogen phosphate ((NH4)2HPO4) | [4] |

| Solvent | 2-Propanol | N/A |

| Hydrogen Pressure | 50 atm | [5] |

| Temperature | 90 °C | [5] |

| Isolated Yield | 70% | [4] |

| Enantiomeric Excess (ee) | 81.2% | [4] |

Experimental Protocol: Ruthenium-Catalyzed DARA

Materials:

-

3-Fluoro-4-methoxyacetophenone

-

Ru(2-hydroxynicotinate)2{(R)-binap} (or prepared in situ)

-

Diammonium hydrogen phosphate ((NH4)2HPO4)

-

2-Propanol (anhydrous)

-

Hydrogen gas (high pressure)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware and equipment

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the Ruthenium precursor and the (R)-BINAP ligand, followed by 2-hydroxynicotinic acid.

-

Reaction Setup: To the reactor, add 3-Fluoro-4-methoxyacetophenone and diammonium hydrogen phosphate. Add anhydrous 2-propanol as the solvent.

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 atm. Heat the reaction mixture to 90°C and stir for the required reaction time (e.g., 40 hours).[4][5]

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired (S)-amine.

-

-

Analysis: Determine the yield and enantiomeric excess of the purified product by standard analytical techniques (NMR, chiral HPLC).

Summary and Comparison

| Feature | Method 1: ω-Transaminase | Method 2: Ru-Catalyzed DARA |

| Catalyst | Biocatalyst (Enzyme) | Chemical Catalyst (Ru-complex) |

| Selectivity | Excellent enantioselectivity (>99% ee) | Good enantioselectivity (~81% ee) |

| Reaction Conditions | Mild (aqueous, ~30°C) | Harsher (high pressure, high temp.) |

| Yield | Lower due to equilibrium, requires ISPR | Good isolated yield (70%) |

| Sustainability | "Green" and sustainable | Relies on precious metal catalyst |

| Scalability | Can be challenging due to enzyme stability and cost | More readily scalable for industrial production |

Both methods present viable pathways for the asymmetric synthesis of this compound. The choice of method will depend on the specific requirements of the research or development project, including desired enantiopurity, scalability, cost, and environmental considerations. The biocatalytic route offers superior enantioselectivity under mild conditions, while the chemical method provides a more direct route with good yields, which may be more amenable to large-scale synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine | MDPI [mdpi.com]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

Detailed experimental protocol for preparing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Abstract

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed experimental protocol for the preparation of this compound via the resolution of its racemic mixture using a chiral resolving agent. The protocol is designed to be a reliable method for obtaining the desired enantiomer with high purity.

Introduction

Chiral amines are fundamental building blocks in medicinal chemistry. The specific spatial arrangement of substituents in a molecule can lead to significant differences in pharmacological activity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure compounds is of paramount importance. This application note details a well-established method for obtaining this compound through the formation of diastereomeric salts, a technique that is both common and scalable for industrial applications.[1][2]

The overall synthetic strategy involves two main stages: first, the synthesis of the racemic amine via reductive amination of the corresponding ketone, and second, the chiral resolution of the racemate using an appropriate chiral acid.

Experimental Protocols

Part 1: Synthesis of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

This procedure outlines the synthesis of the racemic amine from 3-Fluoro-4-methoxyacetophenone via reductive amination.

Materials:

-

3-Fluoro-4-methoxyacetophenone

-

Ammonium acetate

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of 3-Fluoro-4-methoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine. The product can be used in the next step without further purification.

Part 2: Chiral Resolution of (±)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

This protocol describes the separation of the (S)-enantiomer from the racemic mixture using L-tartaric acid as the resolving agent.

Materials:

-

Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

-

L-tartaric acid

-

Ethanol (EtOH)

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Buchner funnel and filter paper

-

Separatory funnel

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 eq) in ethanol.

-

In a separate flask, dissolve L-tartaric acid (0.5 eq) in ethanol, with gentle heating if necessary.

-

Slowly add the L-tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to stir at room temperature for 2-4 hours, during which time a precipitate should form.

-

Cool the mixture in an ice bath for 1 hour to maximize crystallization.

-

Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 1 M aqueous sodium hydroxide solution.

-

Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and resolution process.

| Parameter | Value |

| Starting Ketone | 3-Fluoro-4-methoxyacetophenone |

| Yield of Racemic Amine | ~85-95% |

| Chiral Resolving Agent | L-tartaric acid |

| Yield of Diastereomeric Salt | ~35-45% (based on racemate) |

| Enantiomeric Excess (e.e.) of Recovered Amine | >98% |

| Final Yield of (S)-enantiomer | ~30-40% (based on racemate) |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship in chiral resolution via diastereomeric salt formation.

References

Application Notes and Protocols for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as an Intermediate for Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as a chiral building block in the synthesis of advanced drug candidates. The focus is on its application in the development of a potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, a promising therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Introduction

This compound is a chiral primary amine that serves as a valuable intermediate in medicinal chemistry. Its stereospecific nature is crucial for the selective interaction of the final drug molecule with its biological target, leading to enhanced efficacy and reduced off-target side effects. The presence of the fluoro and methoxy groups on the phenyl ring can also positively influence the pharmacokinetic properties of the resulting drug candidate, such as metabolic stability and bioavailability.

While this intermediate can be utilized in the synthesis of various psychoactive compounds targeting dopamine and serotonin receptors, this document will focus on a specific, cutting-edge application: the synthesis of the novel PI3Kδ inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, a potential therapeutic for COPD.[1][2]

Featured Drug Candidate: A Potent PI3Kδ Inhibitor for COPD

Chronic Obstructive Pulmonary Disease (COPD) is a chronic inflammatory lung disease that causes obstructed airflow from the lungs.[3][4] The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the δ isoform, is a key driver of the chronic inflammation characteristic of COPD.[5][6] Inhibition of PI3Kδ can restore steroid sensitivity and reduce the recruitment of inflammatory cells.[3][7] The drug candidate, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, has been identified as a potent and selective inhibitor of PI3Kδ with promising therapeutic potential for COPD.[1][2]

Quantitative Data

The following table summarizes the key in vitro potency and selectivity data for the featured PI3Kδ inhibitor.

| Parameter | Value | Notes |

| PI3Kδ IC50 | 14 nM | Demonstrates high potency against the target enzyme.[1][2] |

| Selectivity over PI3Kα | 56-fold | High selectivity against other Class I PI3K isoforms reduces the potential for off-target effects.[1][2] |

| Selectivity over PI3Kβ | 83-fold | High selectivity against other Class I PI3K isoforms reduces the potential for off-target effects.[1][2] |

| hERG Inhibition IC50 | > 10 µM | Low potential for cardiotoxicity.[1] |

| CYP Isoform Inhibition | No apparent inhibition (except moderate on CYP2C9) | Favorable drug metabolism profile.[1] |

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of the PI3Kδ inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, from a precursor readily derived from this compound.

Note: This protocol is a representative synthesis based on established chemical methodologies for the formation of pyrazolo[3,4-d]pyrimidines and quinazolinones, as a detailed experimental procedure for this specific compound is not publicly available. Researchers should optimize conditions as needed.

Step 1: Synthesis of (S)-N-(1-(3-fluoro-4-methoxyphenyl)ethyl)propanamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).

-

Acylation: Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.

-